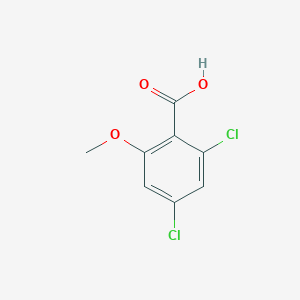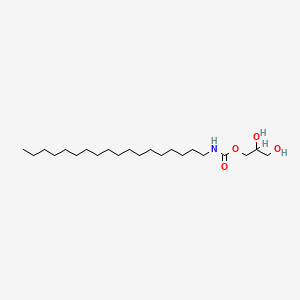
Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)-
Overview
Description
Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)-, also known as DOPO-OSA, is an organic compound that has garnered significant attention in scientific research. This molecule has been synthesized and studied for its potential applications in various fields, including materials science, pharmaceuticals, and biotechnology. In
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- is not fully understood, but it is believed to involve the formation of hydrogen bonds and electrostatic interactions with other molecules. In materials science, Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- improves the thermal stability and flame retardancy of polymers by forming a protective layer on the surface of the material. In pharmaceuticals, Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- forms stable complexes with drugs and targets specific cells by interacting with cell surface receptors. In biotechnology, Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- stabilizes enzymes and proteins by forming a protective layer around them.
Biochemical and Physiological Effects
Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for biomedical applications. In addition, Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- has been shown to have antioxidant properties, which may have potential health benefits.
Advantages and Limitations for Lab Experiments
Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- has several advantages for lab experiments, including its high purity, stability, and compatibility with a wide range of solvents. However, Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- is relatively expensive and may not be readily available in some labs. In addition, the synthesis method for Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- research. In materials science, Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- could be further investigated for its flame retardancy and mechanical properties. In pharmaceuticals, Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- could be studied for its drug delivery potential and its ability to target specific cells. In biotechnology, Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- could be explored for its potential to stabilize enzymes and proteins and improve their performance. Overall, Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- has significant potential for a wide range of scientific applications and warrants further research.
Scientific Research Applications
Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- has been studied for its potential applications in various fields of scientific research. In materials science, Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- has been incorporated into polymers to improve their thermal stability, flame retardancy, and mechanical properties. In pharmaceuticals, Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- has been investigated as a potential drug delivery agent due to its ability to form stable complexes with drugs and target specific cells. In biotechnology, Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- has been used as a surfactant to stabilize enzymes and proteins.
properties
IUPAC Name |
N-(2,5-dihydroxyphenyl)-4-octadecoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-36-27-19-21-28(22-20-27)37(34,35)31-29-25-26(32)18-23-30(29)33/h18-23,25,31-33H,2-17,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOSPHHUYUMZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546705 | |
| Record name | N-(2,5-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94854-34-9 | |
| Record name | N-(2,5-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



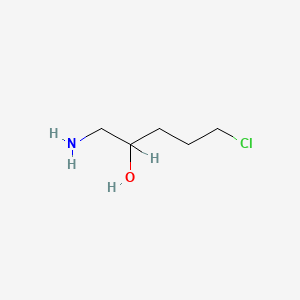
![N-(2,4-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide](/img/structure/B3059084.png)
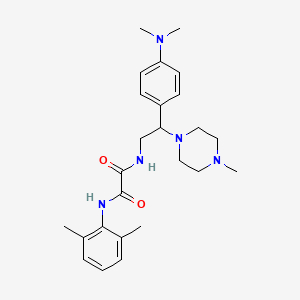
![N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B3059086.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B3059091.png)

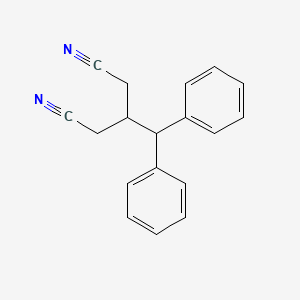

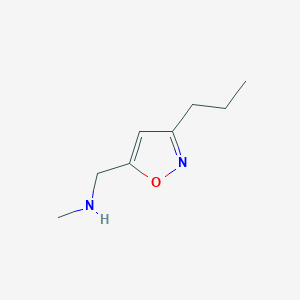

![5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene](/img/structure/B3059100.png)

